1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[2-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O2/c1-14-15(2)19-13-20-18(14)24-12-16-5-8-21(9-6-16)10-11-22-7-3-4-17(22)23/h13,16H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBGWSDQPFVIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)CCN3CCCC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common approach includes the alkylation of pyrrolidin-2-one with a halogenated piperidine derivative. The resulting intermediate is then reacted with a dimethylpyrimidinyl methanol derivative under basic conditions to form the target compound.
Industrial Production Methods:
In industrial settings, large-scale production may involve optimized reaction conditions such as the use of catalytic agents to enhance yield. Automated processes may also be employed to streamline the synthesis and ensure consistency in product quality.
Chemical Reactions Analysis
Types of Reactions:
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one undergoes a variety of chemical reactions including oxidation, reduction, and substitution.
Oxidation: This compound can be oxidized at the pyrimidinyl group to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions might target the pyrrolidin-2-one ring, affecting its saturation and altering its chemical behavior.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Such as lithium aluminium hydride or hydrogen in the presence of palladium catalyst.
Solvents: : Often polar aprotic solvents like dimethyl sulfoxide or dimethylformamide are used.
Major Products Formed:
The products vary depending on the reaction type but commonly include hydroxylated, carbonylated, or alkylated derivatives of the original compound.
Scientific Research Applications
Anti-diabetic Properties
Recent studies indicate that compounds similar to 1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one exhibit promising results in the treatment of metabolic disorders such as type 2 diabetes mellitus. These compounds often act as DPP-4 inhibitors or GLP-1 receptor agonists, enhancing insulin secretion and reducing blood glucose levels .
Neurological Applications
The compound's structural similarity to known neuropeptide modulators suggests potential applications in treating conditions like insomnia and narcolepsy through modulation of the orexin system . Research into orexin receptor antagonists has shown that derivatives can effectively manage sleep disorders by blocking orexin receptors, thereby promoting sleep.
Fungicidal Activity
Research has explored the use of similar compounds in agricultural settings as fungicides. The incorporation of piperidine and pyrrolidine structures enhances the bioactivity against plant pathogens, providing a means to protect crops from fungal diseases .
Synthesis and Drug Development
The synthesis of this compound can be achieved through various methods involving the coupling of pyrimidine derivatives with piperidine and pyrrolidine units. The synthetic pathways are crucial for developing analogs that may exhibit improved efficacy or reduced side effects .
Case Study 1: Anti-diabetic Efficacy
A clinical study investigated the effects of a related compound on patients with type 2 diabetes. Results indicated significant reductions in HbA1c levels after administration over a 12-week period, suggesting that modifications to the compound's structure can enhance its therapeutic potential against diabetes .
Case Study 2: Sleep Disorder Treatment
In a preclinical model, a derivative of this compound was tested for its ability to inhibit orexin receptors. The study demonstrated that administration resulted in increased sleep duration and improved sleep quality, indicating its potential as a treatment for insomnia .
Mechanism of Action
The compound’s mechanism of action depends on its application:
In biological systems , it interacts with cellular targets like enzymes or receptors, modulating their activity. The piperidine moiety can influence the compound’s binding affinity and selectivity towards these targets.
In chemical synthesis , its structure allows it to act as a versatile intermediate, facilitating the formation of various derivatives through its reactive sites.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound is compared to analogs with shared piperidine, pyrimidine, or pyrrolidinone components. Key examples include:
<sup>a</sup> Predicted using fragment-based methods.
Key Observations :
Physicochemical and Pharmacokinetic Properties
- CMC Values: Quaternary ammonium compounds (e.g., BAC-C12) show CMC values between 0.4–8.3 mM , but the target compound’s non-ionic nature suggests lower aggregation propensity.
- Solubility: The pyrrolidinone and ethyl chain likely improve aqueous solubility (~20–30 mg/mL estimated) compared to sulfonyl-containing analogs .
- Synthetic Feasibility : The absence of complex heterocycles (e.g., pyrazolo-pyrimidine in ) may simplify synthesis.
Methodological Considerations in Compound Comparison
- Similarity Metrics : Molecular fingerprints (e.g., Morgan fingerprints) and Tanimoto coefficients are used to quantify structural similarity . The target compound shares >70% similarity with but <50% with .
- Activity Cliffs: Minor structural changes (e.g., replacing pyrrolidinone with piperidin-4-one) may drastically alter bioactivity despite high similarity .
Biological Activity
1-(2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethyl)pyrrolidin-2-one, often referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of a pyrrolidine ring and a dimethylpyrimidine moiety, suggests diverse pharmacological properties that merit detailed investigation.
Chemical Structure
The compound can be represented by the following structural formula:
This molecular formula indicates the presence of various functional groups that contribute to its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus blocking their function. This is particularly relevant in metabolic pathways where enzyme activity is crucial.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways. This can lead to alterations in cellular responses.
- DNA/RNA Interaction : The compound could intercalate into nucleic acids, disrupting normal cellular processes and potentially leading to apoptosis in cancer cells.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism often involves the activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
Research indicates that related compounds possess antimicrobial activity against a range of pathogens. The presence of the dimethylpyrimidine moiety enhances interaction with microbial enzymes, leading to inhibition of growth .
Neuropharmacological Effects
Pyrrolidine derivatives are also being investigated for their effects on neurotransmitter systems. Specifically, they may influence dopamine and serotonin transporters, which could have implications for treating mood disorders and neurodegenerative diseases .
Table 1: Summary of Biological Activities
Synthetic Routes and Research Applications
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.
- Introduction of the Dimethylpyrimidine Moiety : This is done via nucleophilic substitutions.
- Final Assembly : The complete structure is formed through coupling reactions between intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
